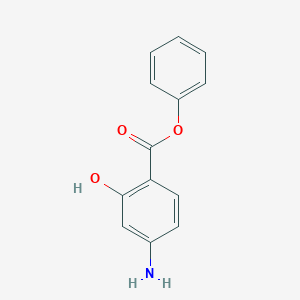

Phenyl aminosalicylate

Description

Properties

IUPAC Name |

phenyl 4-amino-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-9-6-7-11(12(15)8-9)13(16)17-10-4-2-1-3-5-10/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVVZWSVACQWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021994 | |

| Record name | Phenyl 4-aminosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133-11-9 | |

| Record name | Phenyl 4-aminosalicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl aminosalicylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl aminosalicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06807 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENYL AMINOSALICYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenamisal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl 4-aminosalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenamisal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL AMINOSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52936SIP7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Phenyl Aminosalicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl aminosalicylate, also known as fenamisal, is the phenyl ester of para-aminosalicylic acid (4-aminosalicylic acid or 4-ASA). While historically utilized as a second-line antitubercular agent, its structural relationship to 5-aminosalicylic acid (5-ASA, mesalamine), a cornerstone in the treatment of inflammatory bowel disease (IBD), has led to investigations into its anti-inflammatory properties. This technical guide delineates the current understanding of the mechanism of action of this compound, focusing on its role as a prodrug of 4-ASA and the subsequent molecular pathways implicated in its therapeutic effects. The primary mechanisms involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), both of which are central to the inflammatory response.

Introduction: this compound as a Prodrug

This compound is designed as a prodrug to deliver 4-aminosalicylic acid to the site of action. Upon administration, it is hydrolyzed to release 4-ASA, the active moiety. 4-ASA itself has a dual mechanism of action depending on the therapeutic context.

-

Antitubercular Activity: In the context of Mycobacterium tuberculosis infection, 4-ASA acts as an antimetabolite, interfering with folate synthesis, a pathway essential for bacterial DNA replication[1][2]. It competes with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase (DHPS), thus inhibiting the production of dihydrofolic acid[1].

-

Anti-inflammatory Activity: For inflammatory conditions such as IBD, the mechanism of 4-ASA is believed to parallel that of the more extensively studied 5-ASA. This primarily involves the modulation of key inflammatory signaling pathways within the intestinal mucosa.

Core Anti-Inflammatory Mechanisms of Action

The anti-inflammatory effects of the active metabolite of this compound, 4-ASA, are multifaceted and are thought to be primarily mediated through the inhibition of NF-κB and the activation of PPAR-γ.

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In an inflammatory state, the inhibitor of NF-κB, IκBα, is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.

Aminosalicylates, including 4-ASA, have been shown to inhibit this pathway. The proposed mechanism involves the direct inhibition of IKK activity, thereby preventing the phosphorylation and degradation of IκBα. This results in the sequestration of NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory mediators.

References

Phenyl Aminosalicylate: A Comprehensive Technical Guide on its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl aminosalicylate, also known as fenamisal, is the phenyl ester of para-aminosalicylic acid. Historically recognized for its antibacterial properties, particularly against Mycobacterium tuberculosis, its biological activities are multifaceted, extending to anti-inflammatory effects. This technical guide provides an in-depth analysis of the molecular mechanisms and biological targets of this compound. It is now understood that this compound functions primarily as a prodrug, being hydrolyzed in vivo to its active constituents: para-aminosalicylic acid (PAS) for its antibacterial action and 5-aminosalicylic acid (5-ASA) and phenol for its anti-inflammatory effects. This guide will detail the distinct mechanisms of action of its metabolites, present available quantitative data, outline relevant experimental protocols, and visualize the key signaling pathways.

Introduction

This compound (fenamisal) is a compound that has been utilized for its therapeutic properties, offering a distinct profile compared to its parent compound, para-aminosalicylic acid (PAS). As an ester, it was developed to improve the gastrointestinal tolerance of PAS.[1][2] The biological activity of this compound is not attributed to the intact molecule but rather to its hydrolysis products. This guide delineates the dual nature of its therapeutic action, focusing on its role as a prodrug for both an antibacterial and an anti-inflammatory agent.

Pharmacokinetics and Metabolism

Upon oral administration, this compound undergoes hydrolysis, primarily in the small intestine and liver.[3] This enzymatic cleavage is mediated by carboxylesterases, yielding para-aminosalicylic acid (which is isomeric with 5-aminosalicylic acid) and phenol.[3] The distinct biological activities are therefore attributable to these metabolites.

Antibacterial Activity: A Prodrug for Para-Aminosalicylic Acid (PAS)

The tuberculostatic effect of this compound is a direct consequence of its hydrolysis to PAS. PAS is a structural analog of para-aminobenzoic acid (PABA), a crucial component in the bacterial folate synthesis pathway.

Molecular Target: Dihydrofolate Reductase (DHFR)

Contrary to earlier hypotheses suggesting direct inhibition of dihydropteroate synthase (DHPS), recent evidence demonstrates that PAS acts as a prodrug that ultimately targets dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis.[1][2][4][5]

Mechanism of Action

The mechanism of action of PAS is a sophisticated metabolic deception:

-

Uptake and Incorporation: As a PABA analog, PAS is recognized and taken up by M. tuberculosis. It then serves as an alternative substrate for dihydropteroate synthase (DHPS).[1][6][7]

-

Formation of an Antimetabolite: DHPS incorporates PAS into the folate pathway, and with the action of dihydrofolate synthase (DHFS), a hydroxyl dihydrofolate antimetabolite is produced.[1][2][4]

-

Inhibition of DHFR: This resulting antimetabolite is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme that converts dihydrofolate to tetrahydrofolate, a precursor for nucleotide synthesis.[1][2][6]

-

Bacteriostasis: The inhibition of DHFR disrupts DNA synthesis, leading to a bacteriostatic effect on M. tuberculosis.[8][9]

Anti-inflammatory Activity: A Prodrug for 5-Aminosalicylic Acid (5-ASA)

The anti-inflammatory properties of this compound are attributed to its metabolite, 5-aminosalicylic acid (5-ASA), a widely used drug for the treatment of inflammatory bowel disease (IBD).

Primary Molecular Target: Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)

A significant body of evidence indicates that the primary molecular target for the anti-inflammatory effects of 5-ASA is the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear hormone receptor.

Mechanism of PPAR-γ Activation

5-ASA modulates the inflammatory response through the following steps:

-

Binding and Translocation: 5-ASA binds to cytoplasmic PPAR-γ.

-

Nuclear Import and Conformational Change: This binding event induces a conformational change in PPAR-γ and promotes its translocation into the nucleus.

-

Heterodimerization and Co-activator Recruitment: In the nucleus, the activated PPAR-γ heterodimerizes with the retinoid X receptor (RXR) and recruits co-activators.

-

Transcriptional Regulation: The PPAR-γ/RXR complex binds to peroxisome proliferator response elements (PPREs) on the DNA, leading to the downregulation of pro-inflammatory gene expression, including those regulated by NF-κB.

Other Anti-inflammatory Mechanisms

While PPAR-γ activation is a key mechanism, other activities of 5-ASA contribute to its anti-inflammatory effects:

-

Inhibition of Leukotriene Synthesis: 5-ASA has been shown to inhibit the synthesis of the pro-inflammatory mediator leukotriene B4.

-

Inhibition of Prostaglandin Synthesis: At higher concentrations, 5-ASA may inhibit prostaglandin synthesis.

-

Free Radical Scavenging: 5-ASA possesses antioxidant properties and can scavenge reactive oxygen species, which are implicated in inflammatory processes.

Potential Activity as a Monoamine Oxidase B (MAO-B) Inhibitor

Computational studies have suggested that this compound may act as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. This has led to the proposal of its potential repurposing for Parkinson's disease. However, to date, there is a lack of experimental validation and quantitative data (e.g., IC50, Ki) to substantiate this claim.

Quantitative Data

Direct quantitative data for this compound is scarce in the literature. The following table summarizes the available data for its active metabolites.

| Compound | Target | Assay Type | Value | Organism/Cell Line |

| para-Aminosalicylic Acid (PAS) | Dihydropteroate Synthase (DHPS) | Enzyme Kinetics (Km) | ~1 µM | Mycobacterium tuberculosis |

| 5-Aminosalicylic Acid (5-ASA) | Leukotriene B4 Synthesis | Cell-based assay | Dose-dependent decrease | Isolated human colonic mucosal cells |

| 5-Aminosalicylic Acid (5-ASA) | Prostaglandin E2 Synthesis | Cell-based assay | Inhibition at high concentrations | Isolated human colonic mucosal cells |

Experimental Protocols

This section provides an overview of the methodologies for key experiments relevant to the study of this compound and its metabolites.

In Vitro Hydrolysis of this compound

-

Objective: To determine the rate and extent of hydrolysis of this compound to PAS/5-ASA and phenol.

-

Methodology:

-

Prepare microsomes from rat or human small intestine and liver.

-

Incubate this compound with the microsomal preparations in a suitable buffer system.

-

At various time points, quench the reaction.

-

Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent compound and the appearance of the metabolites.

-

Tuberculostatic Activity Assay (MIC Determination)

-

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis.

-

Methodology:

-

Prepare a serial dilution of this compound in a suitable culture medium (e.g., Middlebrook 7H9 broth).

-

Inoculate the dilutions with a standardized suspension of M. tuberculosis.

-

Incubate the cultures under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

-

PPAR-γ Activation Assay

-

Objective: To assess the ability of 5-ASA to activate PPAR-γ.

-

Methodology (Cell-based Reporter Assay):

-

Transfect a suitable cell line (e.g., HEK293T) with a PPAR-γ expression vector and a reporter plasmid containing a PPRE upstream of a luciferase gene.

-

Treat the transfected cells with varying concentrations of 5-ASA.

-

After an incubation period, lyse the cells and measure luciferase activity.

-

An increase in luciferase activity indicates PPAR-γ activation.

-

MAO-B Inhibition Assay

-

Objective: To experimentally validate the potential MAO-B inhibitory activity of this compound.

-

Methodology (Fluorometric Assay):

-

Use a commercial MAO-B inhibitor screening kit.

-

The assay is based on the detection of H₂O₂, a byproduct of the oxidative deamination of the MAO-B substrate.

-

Incubate recombinant human MAO-B with this compound at various concentrations.

-

Add the MAO-B substrate and a fluorescent probe that reacts with H₂O₂.

-

Measure the fluorescence intensity over time. A decrease in fluorescence compared to the control indicates MAO-B inhibition.

-

Conclusion

This compound is a versatile prodrug with well-defined antibacterial and anti-inflammatory activities mediated by its metabolites, para-aminosalicylic acid and 5-aminosalicylic acid, respectively. Its tuberculostatic action is a result of the targeted inhibition of DHFR within the folate pathway of M. tuberculosis. The anti-inflammatory effects are primarily driven by the activation of PPAR-γ by 5-ASA, leading to the suppression of pro-inflammatory signaling. While computational evidence suggests a potential role as a MAO-B inhibitor, this requires experimental confirmation. This guide provides a comprehensive overview of the current understanding of this compound's biological activities and molecular targets, offering a valuable resource for researchers in pharmacology and drug development.

References

- 1. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. para-Aminosalicylic acid is a prodrug targeting dihydrofolate reductase in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Para-Aminosalicylic Acid Acts as an Alternative Substrate of Folate Metabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]

- 9. Pas - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Fenamisal: A Technical Exploration of a Niche Tuberculostatic Agent

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Fenamisal, also known as phenyl p-aminosalicylate, emerged from the intense period of antimicrobial discovery in the mid-20th century as a derivative of the cornerstone tuberculostatic drug, para-aminosalicylic acid (PAS). As the phenyl ester of PAS, fenamisal was developed with the aim of improving the tolerability of its parent compound, which, despite its efficacy, was associated with significant gastrointestinal side effects. This technical guide provides a comprehensive overview of the discovery, history, and available scientific data on fenamisal as a tuberculostatic agent, with a focus on its chemical synthesis, proposed mechanism of action, and comparative context with para-aminosalicylic acid.

Historical Context and Discovery

The discovery of fenamisal is intrinsically linked to the groundbreaking introduction of para-aminosalicylic acid (PAS) in 1944 by the Swedish chemist Jörgen Lehmann. PAS was the second antibiotic, after streptomycin, found to be effective against Mycobacterium tuberculosis and became a critical component of the first combination therapies that significantly reduced the development of drug resistance.

However, the clinical utility of PAS was often hampered by poor patient tolerance, primarily gastrointestinal distress, which spurred research into derivatives that might offer a better therapeutic index. Fenamisal, under synonyms such as tebamin and tebanyl, was one such derivative. The rationale behind its development was that by masking the acidic carboxyl group of PAS through esterification with phenol, the compound might be better tolerated upon oral administration, with the active PAS being released in the body. A comparative study on the tolerance of phenyl para-aminosalicylate was conducted, lending credence to the hypothesis of its improved side-effect profile.

Chemical Synthesis and Properties

Fenamisal is chemically designated as phenyl 4-amino-2-hydroxybenzoate. A common synthetic route to fenamisal involves a multi-step process starting from 4-nitrosalicylic acid.

Experimental Protocol: Synthesis of Phenyl 4-aminosalicylate

A plausible synthetic pathway for fenamisal is outlined below:

-

Acid Chloride Formation: 4-nitrosalicylic acid is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride, 2-hydroxy-4-nitrobenzoyl chloride. This reaction is typically performed in an inert solvent under reflux conditions.

-

Esterification: The resulting acid chloride is then subjected to esterification with phenol. This reaction, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, yields phenyl-2-hydroxy-4-nitrobenzoate.

-

Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, followed by neutralization to yield the final product, phenyl-4-aminosalicylate (fenamisal).

Caption: Synthetic pathway for Fenamisal.

Mechanism of Action as a Tuberculostatic Agent

The tuberculostatic activity of fenamisal is predicated on its nature as a prodrug of para-aminosalicylic acid. The prevailing understanding is that after administration, fenamisal is hydrolyzed in vivo to release PAS, which is the active moiety.

The mechanism of action of PAS is well-established. It acts as a competitive inhibitor in the folate biosynthesis pathway of Mycobacterium tuberculosis. Specifically, PAS is a structural analog of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). By competing with PABA, PAS disrupts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (purines and thymidine), and its depletion ultimately inhibits DNA synthesis and bacterial replication.

Recent research has further elucidated that PAS is not merely a competitive inhibitor but is also incorporated into the folate pathway by DHPS and dihydrofolate synthase (DHFS) to generate a hydroxyl dihydrofolate antimetabolite. This fraudulent metabolite then inhibits the downstream enzyme dihydrofolate reductase (DHFR), further blocking the pathway.

Caption: Mechanism of action of Para-aminosalicylic Acid (PAS).

Quantitative Data

Conclusion

Fenamisal represents a historical footnote in the development of tuberculostatic agents, born from the necessity to improve the therapeutic profile of one of the earliest effective drugs, para-aminosalicylic acid. While the rationale for its development as a better-tolerated prodrug is sound, a comprehensive body of specific, in-depth technical data on fenamisal itself remains elusive in the public domain. The available information points to its identity as the phenyl ester of PAS and its presumed mechanism of action via hydrolysis to the active parent compound. For the modern researcher, the story of fenamisal underscores the long-standing challenges in tuberculosis therapy, namely the balance between efficacy and tolerability, and highlights a classic prodrug strategy in drug design. Further investigation into historical archives or specialized databases may yet uncover more detailed quantitative and clinical data on this niche antitubercular agent.

An In-depth Technical Guide to Phenyl Aminosalicylate: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Phenyl aminosalicylate (PAS), also known as Fenamisal. It details its core chemical and physical properties and outlines the primary analytical methodologies for its structural elucidation. This guide is intended to serve as a practical resource for professionals in chemical research and drug development.

Core Chemical and Physical Properties

This compound is the phenyl ester of 4-aminosalicylic acid.[1] It presents as a white crystalline solid or powder.[2][3] The compound was developed to have fewer side effects than simpler salts of its parent acid.[1][4] A summary of its key quantitative properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | phenyl 4-amino-2-hydroxybenzoate | [1] |

| CAS Number | 133-11-9 | [1][5] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1][2] |

| Molecular Weight | 229.23 g/mol | [1][5][6] |

| Monoisotopic Mass | 229.0739 Da | [1][6] |

| Appearance | White crystalline solid/powder | [2][3] |

| Melting Point | 150-153 °C | [3][5] |

| Boiling Point | 371.13 °C (rough estimate) | |

| Solubility | Water: 0.7 mg/100 ml | [5] |

| DMSO: Slightly Soluble | ||

| Methanol: Slightly Soluble | ||

| Ethanol & Ether: Soluble | [2] | |

| Topological Polar Surface Area | 72.6 Ų | [1] |

| Collision Cross Section | 163.4 Ų ([M+H]⁺) | [1] |

Structure Elucidation Methodologies

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. The general workflow for this process involves initial analysis using non-destructive spectroscopic methods, followed by confirmatory techniques.

Caption: General workflow for the structural validation of a small molecule.

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.

Experimental Protocol (¹H NMR)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean vial.[7]

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Swirl gently to dissolve the sample completely.[7]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[7]

-

Data Acquisition: Place the sample in a high-field NMR spectrometer. Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 0-12 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-5 seconds.[7]

Data Interpretation The ¹H NMR spectrum will show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the two separate rings will appear as complex multiplets in the aromatic region (~6.5-8.0 ppm). The amine (-NH₂) and hydroxyl (-OH) protons will appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration.

Caption: Key proton environments and their expected NMR chemical shifts.

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.

Experimental Protocol (FTIR)

-

Sample Preparation: The KBr wafer technique is common.[1] A small amount of this compound (1-2 mg) is intimately mixed and ground with ~100 mg of dry potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrophotometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[8]

Data Interpretation The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

-

O-H Stretch: A broad band around 3300-3500 cm⁻¹ for the hydroxyl group.

-

N-H Stretch: Two distinct sharp peaks around 3350-3450 cm⁻¹ for the primary amine group (-NH₂).

-

Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Ester): Strong bands in the 1100-1300 cm⁻¹ region.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol (Electron Ionization)

-

Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, often via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their m/z ratio by a mass analyzer.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the m/z ratio.[10]

Data Interpretation The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (m/z 229). Key fragmentation pathways can be predicted based on the structure, providing further structural evidence.

Caption: A plausible fragmentation pattern for this compound in MS.

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic structure of a crystalline molecule.[11] It provides precise data on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol

-

Crystallization: The primary and often most difficult step is to grow a high-quality single crystal (typically >0.1 mm).[11] This is achieved by methods like slow evaporation of a solvent or vapor diffusion.

-

Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal rotates, a detector collects the diffraction pattern.[11]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. Computational methods are used to solve the phase problem, generating an electron density map from which an atomic model is built and refined to fit the experimental data.[11]

Data Interpretation A successful analysis yields a definitive 3D model of the molecule, confirming the connectivity of all atoms and their spatial arrangement. This technique provides absolute structural proof, validating the hypotheses generated from spectroscopic data.

References

- 1. Phenyl 4-aminosalicylate | C13H11NO3 | CID 8609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 133-11-9: Phenyl 4-aminosalicylate | CymitQuimica [cymitquimica.com]

- 3. Phenyl-4-aminosalicylate | 133-11-9 [chemicalbook.com]

- 4. Phenyl 4-Aminosalicylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. This compound [drugfuture.com]

- 6. Phenyl 4-Aminosalicylate | LGC Standards [lgcstandards.com]

- 7. benchchem.com [benchchem.com]

- 8. pmda.go.jp [pmda.go.jp]

- 9. massbank.eu [massbank.eu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Pharmacokinetics and In Vivo Metabolism of Phenyl Aminosalicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl aminosalicylate, the phenyl ester of para-aminosalicylate (PAS), is a compound designed to act as a prodrug of PAS. The primary rationale for this esterification is to potentially improve the gastrointestinal tolerance of PAS, which has been a limiting factor in its clinical use, particularly in the treatment of multidrug-resistant tuberculosis. Upon oral administration, this compound is anticipated to remain intact through the stomach, followed by hydrolysis in the gastrointestinal tract and/or after absorption to release the therapeutically active moiety, para-aminosalicylcic acid, and phenol. This guide provides a comprehensive overview of the known pharmacokinetics and in vivo metabolism of this compound, with a necessary focus on its primary active metabolite, PAS, due to the scarcity of pharmacokinetic data on the parent ester.

In Vivo Metabolism of this compound

The metabolism of this compound is a two-stage process. The first and most critical step is the hydrolysis of the ester bond, yielding para-aminosalicylic acid (PAS) and phenol. Subsequently, both of these metabolites undergo further biotransformation.

Stage 1: Hydrolysis of this compound

The primary metabolic pathway for this compound is its rapid hydrolysis by carboxylesterases. These enzymes are abundant in the small intestine and liver, suggesting that a significant portion of the hydrolysis occurs during first-pass metabolism. This enzymatic action cleaves the ester linkage, releasing equimolar amounts of para-aminosalicylic acid (PAS) and phenol.

Stage 2: Metabolism of Para-Aminosalicylic Acid (PAS)

Once formed, PAS is primarily metabolized through two main pathways:

-

N-acetylation: The most significant metabolic route for PAS is acetylation of the amino group to form N-acetyl-p-aminosalicylic acid (AcPAS). This reaction is catalyzed by N-acetyltransferase 1 (NAT1), an enzyme found in the liver and intestines. AcPAS is pharmacologically inactive.

-

Glycine Conjugation: A smaller fraction of PAS is conjugated with glycine to form p-aminosalicyluric acid.

Both the parent PAS and its metabolites are predominantly excreted by the kidneys through glomerular filtration and tubular secretion.

Stage 3: Metabolism of Phenol

The phenol moiety released from the hydrolysis of this compound also undergoes extensive metabolism. The primary routes of phenol biotransformation include:

-

Sulfation: Conjugation with sulfate to form phenyl sulfate.

-

Glucuronidation: Conjugation with glucuronic acid to form phenylglucuronide.

-

Oxidation: Phenol can be oxidized to hydroquinone and other reactive metabolites, which are then typically conjugated for excretion.

These metabolic pathways facilitate the detoxification and elimination of phenol from the body.

Pharmacokinetics

Due to the rapid and extensive first-pass hydrolysis of this compound, pharmacokinetic studies have predominantly focused on the concentration of its active metabolite, para-aminosalicylic acid (PAS). The pharmacokinetic parameters of the parent compound, this compound, are not well-documented in the literature. It is presumed to have a very short half-life in vivo.

The following tables summarize the pharmacokinetic parameters of PAS following the administration of PAS formulations. These values can be considered indicative of the expected pharmacokinetics after the administration of this compound, assuming complete and rapid hydrolysis.

Table 1: Pharmacokinetic Parameters of Para-Aminosalicylic Acid (PAS) in Healthy Adult Volunteers

| Parameter | Value | Conditions |

| Tmax (Time to Peak Concentration) | 2-4 hours | Single 6g oral dose of PAS granules (fasted) |

| Cmax (Peak Plasma Concentration) | 20-60 µg/mL | Single 6g oral dose of PAS granules (fasted) |

| AUC (Area Under the Curve) | Varies with dose and formulation | - |

| Half-life (t½) | 0.5-1.5 hours | - |

| Bioavailability | Highly variable, affected by food | Food can increase Cmax and AUC |

| Protein Binding | 50-60% | - |

Note: These values are approximate and can vary significantly based on the specific formulation, dose, and individual patient factors such as genetics (NAT1 acetylator status) and food intake.

Table 2: Effect of Food on the Pharmacokinetics of Para-Aminosalicylic Acid (PAS) Granules

| Parameter | Fasting | With High-Fat Meal |

| Cmax | Baseline | ~1.5-fold increase |

| AUC₀-∞ | Baseline | ~1.7-fold increase |

| Tmax | Baseline | Doubled |

Experimental Protocols

The following section details standardized methodologies for the in vivo pharmacokinetic analysis of aminosalicylates, which are applicable to studies involving this compound and its metabolites.

In Vivo Pharmacokinetic Study in a Rat Model

-

Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. A fasting period of 12 hours is typically employed before drug administration.

-

Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a predetermined dose.

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein or via a cannulated jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged at 4,000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

-

Sample Preparation for Analysis (Protein Precipitation):

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for analysis.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for PAS and its metabolites (e.g., 254 nm or 299 nm).

-

Quantification: A calibration curve is constructed using standards of known concentrations of PAS and AcPAS to quantify the analytes in the plasma samples.

Conclusion

This compound functions as a prodrug that is rapidly and extensively hydrolyzed in vivo to its active component, para-aminosalicylic acid (PAS), and phenol. The pharmacokinetics of this compound are therefore largely dictated by the absorption, distribution, metabolism, and excretion of PAS. While direct quantitative data for the parent compound is lacking, a thorough understanding of the well-characterized pharmacokinetics of PAS provides a strong basis for predicting the in vivo behavior of this compound. The primary metabolic pathways for the resulting PAS are N-acetylation and, to a lesser extent, glycine conjugation, with renal excretion being the main route of elimination. The phenol moiety is also extensively metabolized prior to excretion. Further studies directly comparing the pharmacokinetic profiles of this compound and PAS would be beneficial to fully elucidate the efficiency of this prodrug strategy.

Comprehensive literature review on phenyl aminosalicylate research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl aminosalicylates are a class of compounds characterized by a phenyl group ester-linked to an aminosalicylic acid backbone. These molecules primarily function as prodrugs, designed to deliver therapeutically active agents—most notably para-aminosalicylic acid (PAS) and 5-aminosalicylic acid (5-ASA)—to specific sites within the body. This targeted delivery strategy aims to enhance efficacy while minimizing systemic side effects. Phenyl 4-aminosalicylate, also known as fenamisal, is the phenyl ester of PAS and has been investigated for its role in treating tuberculosis.[1] Similarly, other derivatives are designed to release 5-ASA in the colon for the management of inflammatory bowel disease (IBD).[2][3] This technical guide provides an in-depth review of the synthesis, mechanisms of action, and experimental evaluation of phenyl aminosalicylates, presenting key data and methodologies for researchers in the field.

Synthesis of Phenyl 4-Aminosalicylate

The chemical synthesis of phenyl 4-aminosalicylate is a multi-step process that typically starts from 4-nitrosalicylic acid. The process involves the formation of an acid chloride, followed by esterification with phenol, and finally, reduction of the nitro group to yield the desired amine.

Experimental Protocol: Synthesis from 4-Nitrosalicylic Acid

A common laboratory-scale synthesis protocol is detailed below:

-

Acid Chloride Formation: 4-nitrosalicylic acid is reacted with thionyl chloride (SOCl₂). This reaction converts the carboxylic acid group into a more reactive acid chloride, producing 2-hydroxy-4-nitrobenzoyl chloride.

-

Esterification: The resulting 2-hydroxy-4-nitrobenzoyl chloride is then subjected to esterification with phenol (C₆H₅OH). This step forms the phenyl ester bond, yielding phenyl-2-hydroxy-4-nitrobenzoate.

-

Nitro Group Reduction: The final step is the reduction of the nitro group (-NO₂) on the phenyl-2-hydroxy-4-nitrobenzoate molecule to an amino group (-NH₂). This is typically achieved using a reducing agent such as tin(II) chloride (SnCl₂) followed by hydrolysis. The successful reduction yields the final product, phenyl 4-aminosalicylate.[4]

Another reported method involves the Raney nickel reduction of the corresponding nitro ester in an ethyl acetate solvent.[5]

References

- 1. Evaluation of 5-aminosalicyltaurine as a colon-specific prodrug of 5-aminosalicylic acid for treatment of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The mode of action of the aminosalicylates in inflammatory bowel disease | Semantic Scholar [semanticscholar.org]

- 3. Mechanism of Action of Aminosalicylates [mechanismsinmedicine.com]

- 4. Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [drugfuture.com]

Spectroscopic Characterization of Phenyl Aminosalicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phenyl aminosalicylate, specifically phenyl 4-amino-2-hydroxybenzoate (CAS No. 133-11-9). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: phenyl 4-amino-2-hydroxybenzoate

-

Synonyms: Phenyl 4-aminosalicylate, Fenamisal, Phenyl PAS

-

CAS Number: 133-11-9

-

Molecular Formula: C₁₃H₁₁NO₃

-

Molecular Weight: 229.23 g/mol

-

Monoisotopic Mass: 229.0739 Da

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from computational models and analysis of structurally similar compounds, providing a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 10.0 - 11.0 | Singlet (broad) | 1H | Ar-OH |

| ~ 7.6 - 7.8 | Doublet | 1H | Ar-H (position 6) |

| ~ 7.1 - 7.5 | Multiplet | 5H | Phenyl ester Ar-H |

| ~ 6.1 - 6.3 | Doublet of doublets | 1H | Ar-H (position 5) |

| ~ 6.0 - 6.2 | Doublet | 1H | Ar-H (position 3) |

| ~ 5.5 - 6.5 | Singlet (broad) | 2H | Ar-NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 172 | C=O (Ester) |

| ~ 160 - 165 | Ar-C (C2-OH) |

| ~ 150 - 155 | Ar-C (C4-NH₂) |

| ~ 150 - 152 | Ar-C (Phenyl ester C1') |

| ~ 130 - 135 | Ar-CH (C6) |

| ~ 128 - 130 | Ar-CH (Phenyl ester C2', C6') |

| ~ 125 - 128 | Ar-CH (Phenyl ester C4') |

| ~ 120 - 124 | Ar-CH (Phenyl ester C3', C5') |

| ~ 108 - 112 | Ar-C (C1) |

| ~ 105 - 108 | Ar-CH (C5) |

| ~ 100 - 104 | Ar-CH (C3) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 - 3300 | Strong, Broad | O-H Stretch (Phenolic), N-H Stretch (Amine) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1720 - 1680 | Strong | C=O Stretch (Ester) |

| 1620 - 1580 | Strong | N-H Bend (Amine), Aromatic C=C Stretch |

| 1520 - 1470 | Medium | Aromatic C=C Stretch |

| 1300 - 1200 | Strong | C-O Stretch (Ester) |

| 1200 - 1100 | Medium | C-N Stretch (Aromatic Amine) |

| 850 - 750 | Strong | Aromatic C-H Bend (Out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Assignment |

| 229 | [M]⁺ (Molecular Ion) |

| 136 | [M - C₆H₅O]⁺ |

| 121 | [HOC₆H₃(NH₂)C=O]⁺ |

| 93 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tube

-

Pipette and vial

Procedure:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Gently agitate the vial to ensure complete dissolution of the sample.

-

Transfer the solution into a 5 mm NMR tube using a pipette.

-

Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters for small organic molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (~1-2 mg)

-

Spectroscopy-grade potassium bromide (KBr) (~100-200 mg)

-

Agate mortar and pestle

-

Pellet press die set

-

Hydraulic press

Procedure:

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

Place ~1-2 mg of this compound into the agate mortar.

-

Grind the sample to a very fine powder.

-

Add ~100-200 mg of the dried KBr to the mortar.

-

Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

-

Transfer the mixture to the pellet press die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Method: Electron Ionization (EI) Mass Spectrometry

Procedure:

-

Introduce a small amount of the solid this compound sample into the mass spectrometer, typically via a direct insertion probe.

-

Heat the probe to volatilize the sample into the ion source under high vacuum.

-

Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

Disclaimer: The spectroscopic data presented in this document are predicted values and should be used as a reference. Experimental verification is recommended for precise characterization.

Activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)

An In-depth Technical Guide to the Therapeutic Function of Aminosalicylates

For decades, aminosalicylates have been a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). Comprising a family of drugs that deliver the active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), their therapeutic efficacy was once thought to be straightforward. However, extensive research has revealed a complex and multifaceted mechanism of action that extends beyond simple anti-inflammatory effects. This document provides a detailed examination of the core therapeutic functions of aminosalicylates, targeting the molecular pathways central to intestinal inflammation. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important drug class.

One of the key mechanisms underlying the anti-inflammatory effects of 5-ASA is the activation of PPAR-γ, a nuclear hormone receptor highly expressed in colonic epithelial cells.[1][2] The absorbed fraction of 5-ASA is extensively metabolized to N-acetyl-5-ASA (Ac-5-ASA).[3][4] This metabolite binds to PPAR-γ, inducing a conformational change and its translocation from the cytoplasm into the nucleus.[2][3][4]

Once in the nucleus, the Ac-5-ASA-bound PPAR-γ forms a heterodimer with the retinoid X receptor (RXR).[4] This complex then binds to specific DNA sequences known as peroxisome-proliferator response elements (PPREs) in the promoter regions of target genes.[4] This binding modulates the expression of genes involved in inflammation, notably downregulating the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.[4] This entire process ultimately leads to a reduction in the production of pro-inflammatory cytokines.[4][5] The anti-inflammatory effect of 5-ASA in the colon has been shown to be dependent on PPAR-γ, as its therapeutic benefits were observed in wild-type mice with induced colitis but not in heterozygous PPAR-γ+/- mice.[2]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the host inflammatory response, and its inhibition is a central therapeutic function of aminosalicylates.[6] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), activate the IκB kinase (IKK) complex.[7] IKK then phosphorylates the inhibitory protein IκBα, which keeps NF-κB in an inactive state in the cytoplasm.[6][7] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate into the nucleus and activate the transcription of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[6][7]

Aminosalicylates interfere with this cascade at multiple points. Sulfasalazine, in particular, has been shown to be a potent inhibitor of NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα.[6][8] This action effectively traps NF-κB in the cytoplasm.[9] While its metabolite 5-ASA was found in some studies to not block NF-κB activation directly, other research indicates that 5-ASA can inhibit TNFα-stimulated IKKα kinase activity towards IκBα in intestinal epithelial cells.[7][8] Furthermore, mesalamine (5-ASA) therapy has been shown to result in a strong abrogation of NF-κB activation in the inflamed mucosa of ulcerative colitis patients.[10]

References

- 1. academic.oup.com [academic.oup.com]

- 2. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of Aminosalicylates [mechanismsinmedicine.com]

- 4. youtube.com [youtube.com]

- 5. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenyl Aminosalicylate: A Prodrug Strategy for Targeted Colonic Delivery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This whitepaper explores the potential of phenyl aminosalicylate as a prodrug for the targeted delivery of aminosalicylic acid to the colon. It provides a comprehensive overview of the underlying mechanism of action, synthesis, and preclinical evaluation of this targeted drug delivery strategy. Detailed experimental protocols for key assays are provided, and quantitative data from relevant studies are summarized. Furthermore, this guide presents visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the concepts discussed.

Introduction

Aminosalicylates, such as 5-aminosalicylic acid (5-ASA) and its isomer 4-aminosalicylic acid (4-ASA), are mainstays in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Their therapeutic efficacy is largely dependent on their local concentration at the site of inflammation in the colon.[2] However, oral administration of free aminosalicylates leads to rapid absorption in the upper gastrointestinal tract, reducing their colonic bioavailability and increasing the risk of systemic side effects.[1][3]

The prodrug approach offers a viable strategy to overcome these limitations. By masking the active drug molecule, a prodrug can traverse the upper gastrointestinal tract intact and release the active therapeutic agent specifically in the colon.[4] This targeted delivery is typically achieved by exploiting the unique enzymatic environment of the colon, which is rich in bacterial enzymes such as azoreductases.[5] this compound, an ester prodrug of aminosalicylic acid, represents a promising candidate for such a colon-targeting strategy.

This technical guide delves into the core aspects of this compound as a prodrug, providing researchers and drug development professionals with the necessary information to understand and potentially advance this therapeutic approach.

Mechanism of Action: A Two-Step Activation

The targeted delivery of aminosalicylic acid using a this compound prodrug relies on a two-step activation process that is initiated in the colon.

2.1. Enzymatic Cleavage in the Colon

The primary mechanism for the release of the active aminosalicylic acid from its phenyl ester prodrug is enzymatic hydrolysis by esterases present in the colonic microflora. While various ester prodrugs have been investigated, the azo-bond linkage is a well-established strategy for colon-specific delivery.[5] In the case of azo-linked prodrugs of aminosalicylates, the azo bond is cleaved by bacterial azoreductases, which are abundant in the anaerobic environment of the colon.[5][6] This cleavage results in the liberation of the active aminosalicylic acid molecule.

2.2. Anti-Inflammatory Signaling Pathways

Once released, aminosalicylic acid exerts its anti-inflammatory effects through multiple mechanisms. A key pathway involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor highly expressed in colonic epithelial cells.[7][8] The binding of 5-ASA to PPAR-γ leads to its translocation to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR).[7][8] This complex then binds to peroxisome proliferator response elements (PPREs) on target genes, modulating their expression to reduce inflammation.[7] Specifically, the PPAR-γ/RXR heterodimer can inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7]

Synthesis and Characterization

The synthesis of this compound prodrugs can be achieved through several chemical routes. A common approach involves the esterification of the carboxylic acid group of a protected aminosalicylic acid derivative with phenol, followed by deprotection.

3.1. Synthesis of Phenyl 4-Aminosalicylate

A representative synthesis of phenyl 4-aminosalicylate starts from 4-nitrosalicylic acid.[9] The process involves three main steps:

-

Acid Chloride Formation: 4-nitrosalicylic acid is reacted with thionyl chloride to form 2-hydroxy-4-nitrobenzoyl chloride.[9]

-

Esterification: The resulting acid chloride undergoes esterification with phenol to produce phenyl-2-hydroxy-4-nitrobenzoate.[9]

-

Reduction: The nitro group of the ester is then reduced, for example, using tin chloride, to yield the final product, phenyl 4-aminosalicylate.[9]

Preclinical Evaluation: In Vitro and In Vivo Studies

The evaluation of this compound prodrugs involves a series of in vitro and in vivo experiments to assess their stability, drug release characteristics, and therapeutic efficacy.

4.1. In Vitro Hydrolysis Studies

To confirm the colon-specific drug release, in vitro hydrolysis studies are conducted in simulated gastric and intestinal fluids, as well as in the presence of colonic contents.

| Study Condition | Drug Release (%) | Half-life (t1/2) | Reference |

| 4-ASA-β-cyclodextrin Prodrug | [10] | ||

| pH 1.2 and 7.4 | Resistant to pH-dependent hydrolysis | - | [10] |

| Stomach and Small Intestinal Homogenates | 20-23% | - | [10] |

| Rat Cecal and Fecal Matter | 68% and 92%, respectively | - | [10] |

| 4-ASA Amide Prodrugs with Amino Acids | [11] | ||

| Aqueous Buffers (pH 1.2 and 7.4) | Stable over 10 hours | - | [11] |

| Rat Fecal Matter | 86-91% over 20 hours | 343-412 min | [11] |

| PEGylated Azo-based 4-ASA Prodrug | [12] | ||

| pH 1.2 (2 hours) | 5.7% | - | [12] |

| pH 6.8 (12 hours, without cecal content) | 63% | - | [12] |

| pH 6.8 (6 hours, with rat cecal content) | 97% | - | [12] |

| 5-ASA-Alanine Prodrug | [13] | ||

| Stomach and Small Intestine Contents | No detectable 5-ASA | - | [13] |

| Colon Contents (8 hours) | 89.14% | - | [13] |

4.2. In Vivo Efficacy Studies

The therapeutic efficacy of this compound prodrugs is often evaluated in animal models of IBD, such as the trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats.

| Prodrug | Animal Model | Efficacy Outcome | Reference |

| 4-ASA Amide Prodrugs | TNBS-induced colitis in rats | Comparable efficacy to sulfasalazine with improved safety profile. | [11] |

| 4-ASA-β-cyclodextrin Prodrug | TNBS-induced colitis in rats | Moderate ameliorating effect compared to rectal sulfasalazine or 4/5-ASA, but similar to oral aminosalicylates. | [10] |

| 5-ASA-Taurine Prodrug | TNBS-induced colitis in rats | Slightly more effective than sulfasalazine in alleviating colonic inflammation. | [14] |

Experimental Protocols

5.1. TNBS-Induced Colitis in Rats

This is a widely used model to induce chronic colonic inflammation that mimics certain aspects of human IBD.

-

Animal Preparation: Male Wistar rats (180-220 g) are fasted for 24 hours with free access to water.

-

Anesthesia: The rats are lightly anesthetized, for example, with ether.

-

Induction of Colitis: A flexible catheter is inserted rectally into the colon to a depth of approximately 8 cm. A solution of TNBS (e.g., 10 mg in 0.25 mL of 50% ethanol) is instilled into the colon.[15][16]

-

Post-Induction: The rats are maintained in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.

-

Treatment: The this compound prodrug, vehicle control, and a positive control (e.g., sulfasalazine) are administered orally daily for a specified period (e.g., 7 days).

-

Evaluation of Colitis: At the end of the treatment period, the animals are euthanized, and the colons are excised. The severity of colitis is assessed by macroscopic scoring of inflammation and ulceration, colon weight/length ratio, and histological examination. Biochemical markers of inflammation, such as myeloperoxidase (MPO) activity, can also be measured in the colonic tissue.

5.2. In Vitro Drug Release in Rat Cecal Contents

This assay evaluates the release of the active drug from the prodrug in the presence of colonic microflora.

-

Preparation of Cecal Contents: Cecal contents are collected from rats and suspended in a buffer solution (e.g., phosphate buffer, pH 7.4) under anaerobic conditions.

-

Incubation: The this compound prodrug is added to the cecal content suspension and incubated at 37°C in an anaerobic environment.

-

Sampling: Aliquots are withdrawn at different time intervals.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by a validated analytical method, such as high-performance liquid chromatography (HPLC), to quantify the concentration of the released aminosalicylic acid.

Conclusion

The use of this compound as a prodrug presents a promising strategy for the targeted delivery of aminosalicylic acid to the colon for the treatment of IBD. This approach has the potential to enhance the therapeutic efficacy of aminosalicylates by increasing their local concentration at the site of inflammation while minimizing systemic absorption and associated side effects. The preclinical data, supported by detailed in vitro and in vivo studies, demonstrate the feasibility of this targeted delivery system. Further research and development in this area, including optimization of the prodrug structure and formulation, are warranted to translate this promising concept into a clinically effective therapy.

References

- 1. mdpi.com [mdpi.com]

- 2. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Application of Prodrugs to Inflammatory Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PPARγ as a new therapeutic target in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. homework.study.com [homework.study.com]

- 10. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Colon-specific mutual amide prodrugs of 4-aminosalicylic acid for their mitigating effect on experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of a novel PEGylated colon-specific azo-based 4- aminosalicylic acid prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of 5-aminosalicyltaurine as a colon-specific prodrug of 5-aminosalicylic acid for treatment of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 16. turkjgastroenterol.org [turkjgastroenterol.org]

Investigating the Antibacterial Spectrum of Phenyl Aminosalicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of phenyl aminosalicylate, a derivative of para-aminosalicylic acid (PAS). While historically recognized for its efficacy against Mycobacterium tuberculosis, this document collates the available scientific information regarding its broader antibacterial spectrum, mechanism of action, and the experimental methodologies used to determine its activity.

Introduction to this compound

This compound (CAS Registry Number: 133-11-9), also known as fenamisal, is the phenyl ester of 4-amino-2-hydroxybenzoic acid.[1] It belongs to the aminosalicylate class of drugs and is therapeutically categorized as an antibacterial agent, specifically for the treatment of tuberculosis.[2][3][4] The esterification of para-aminosalicylic acid (PAS) to create this compound was intended to improve gastrointestinal tolerance compared to PAS salts.[1]

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₃ |

| Molecular Weight | 229.23 g/mol |

| Synonyms | Fenamisal, Phenyl PAS, p-Aminosalol |

| Appearance | Crystals |

| Melting Point | 153°C |

| Therapeutic Category | Antibacterial (Tuberculostatic) |

Antibacterial Spectrum and Efficacy

Direct and extensive quantitative data on the broad-spectrum antibacterial activity of this compound against a wide range of bacterial species is limited in recently published literature. Its primary and well-documented activity is against Mycobacterium tuberculosis.[5][6]

Derivatives of the core para-aminosalicylic acid (PAS) structure have shown a range of antibacterial activities. For instance, certain 1H-1,2,3-triazolylsalicylhydrazone derivatives of PAS have demonstrated potent activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values as low as 0.39 µg/mL.[7] While this points to the potential of the core scaffold, it is important to note that these are modified molecules and not this compound itself.

The table below summarizes the known antibacterial activity of this compound.

Table 1: Summary of Known Antibacterial Activity of this compound

| Bacterial Species | Activity Level | Quantitative Data (MIC) |

| Mycobacterium tuberculosis | Active (Tuberculostatic) | Specific MIC values not readily available in recent literature. |

| Gram-positive Bacteria | Data not readily available | - |

| Gram-negative Bacteria | Data not readily available | - |

Proposed Mechanism of Antibacterial Action

The precise antibacterial mechanism of this compound is not definitively elucidated in the available literature. However, based on its structural similarity to para-aminobenzoic acid (PABA) and its classification as a derivative of aminosalicylic acid, the most probable mechanism of action is the inhibition of folate synthesis .[8]

This pathway is a common target for antimicrobial agents. Bacteria synthesize folic acid from precursor molecules, including PABA. The enzyme dihydropteroate synthase (DHPS) is crucial in this pathway. This compound, likely after hydrolysis to p-aminosalicylic acid, acts as a competitive inhibitor of DHPS, preventing the incorporation of PABA and thereby halting folate production. Folate is essential for the synthesis of nucleic acids and certain amino acids, making its inhibition detrimental to bacterial growth and replication.

Figure 1: Proposed mechanism of action for this compound via folate synthesis inhibition.

Experimental Protocols for Antibacterial Susceptibility Testing

While specific protocols for this compound are not detailed in recent literature, a standard methodology for determining the Minimum Inhibitory Concentration (MIC) would be employed. The following is a representative protocol based on the broth microdilution method.[9][10][11][12]

Objective: To determine the MIC of this compound against a panel of bacterial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., M. tuberculosis H37Rv, Staphylococcus aureus, Escherichia coli)

-

Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for common bacteria, Middlebrook 7H9 for mycobacteria)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculum Preparation:

-

Culture the test bacteria overnight in the appropriate broth.

-

Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).

-

Further dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a positive control well (bacteria in medium without the compound) and a negative control well (medium only).

-

Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[9]

-

Figure 2: General experimental workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

For drug development professionals and researchers, further investigation into the antibacterial spectrum of this compound could be warranted, particularly in the context of drug repurposing or as a scaffold for the development of new antimicrobial agents. Standardized susceptibility testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria would provide valuable data on its potential broader utility. Furthermore, definitive studies to confirm its mechanism of action against various bacterial species would be beneficial.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A combination screening to identify enhancers of para-aminosalicylic acid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KEGG DRUG: this compound [genome.jp]

- 5. The anti-tuberculous activity of some derivatives of p-aminosalicylic acid, nicotinic acid, and isonicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The action of p-aminosalicylic acid in experimental tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anti-mycobacterial activity of 4-(4-phenyl-1H-1,2,3-triazol-1-yl)salicylhydrazones: revitalizing an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis of phenyl aminosalicylate from 4-nitrosalicylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed step-by-step protocol for the synthesis of phenyl aminosalicylate, a compound of interest in drug development, starting from 4-nitrosalicylic acid. The synthesis involves a three-step process: formation of the acid chloride, followed by esterification with phenol, and finally, reduction of the nitro group to an amine.

Experimental Protocols

The synthesis is carried out in three main stages, as detailed below.

Step 1: Synthesis of 2-Hydroxy-4-nitrobenzoyl chloride

This initial step involves the conversion of 4-nitrosalicylic acid to its corresponding acid chloride using thionyl chloride. Pyridine is used as a catalyst to facilitate the reaction.

-

Materials: 4-nitrosalicylic acid, thionyl chloride, pyridine.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-nitrosalicylic acid.

-

Slowly add an excess of thionyl chloride (molar ratio of approximately 1:3 to 1:4 with 4-nitrosalicylic acid).

-

Add a catalytic amount of pyridine (0.01-0.5% of the mass of the acid).

-

Heat the reaction mixture to 90°C and maintain this temperature for 12 hours with constant stirring.

-

After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

-

The resulting crude 2-hydroxy-4-nitrobenzoyl chloride can be used in the next step, often without further purification. High purity can be achieved through vacuum distillation.

-

Step 2: Synthesis of Phenyl 2-hydroxy-4-nitrobenzoate

This step involves the esterification of 2-hydroxy-4-nitrobenzoyl chloride with phenol. An alternative and more direct method involves the reaction of 4-nitrosalicylic acid and phenol with phosphorus oxychloride.[1]

-

Materials: 4-nitrosalicylic acid, phenol, phosphorus oxychloride.

-

Procedure:

-